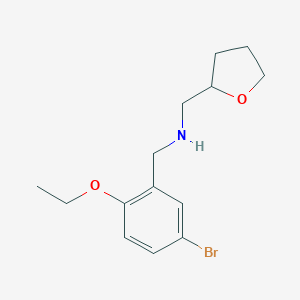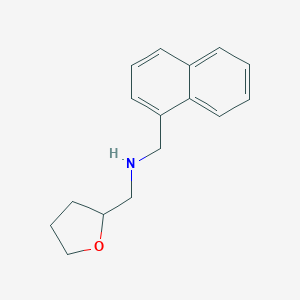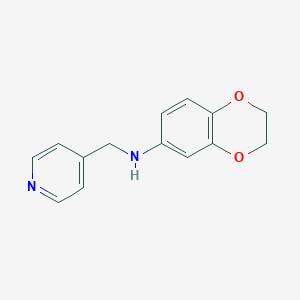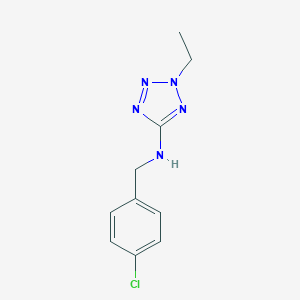![molecular formula C25H24N2O2 B276775 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA belongs to the class of drugs known as N-phenylacetyl-L-prolylglycine ethyl ester (NAE) analogs and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the breakdown of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. Anandamide is a neurotransmitter that has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its potential as a neuroprotective agent and cognitive enhancer. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases. However, one limitation of using 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its relatively new status as a research compound, and further studies are needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
For research on 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide include further studies on its mechanism of action, potential applications in the treatment of neurodegenerative diseases and inflammatory diseases, and the development of more potent analogs of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide. In addition, further studies are needed to fully understand the cognitive-enhancing effects of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases.
Conclusion:
In conclusion, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of the endocannabinoid system, the inhibition of pro-inflammatory cytokines, and the protection of neurons from oxidative stress. While further studies are needed to fully understand the potential applications of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, its unique properties make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-bromoacetophenone with N-(2-aminoethyl)pyrrolidine in the presence of sodium hydride to form 2-(1-pyrrolidinyl)acetophenone. This intermediate is then reacted with 2-bromo-N-phenylacetamide in the presence of potassium carbonate to form 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in a range of scientific research areas, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to enhance cognitive function in animal models and has potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases. 2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Fórmula molecular |
C25H24N2O2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C25H24N2O2/c28-24(23(19-11-3-1-4-12-19)20-13-5-2-6-14-20)26-22-16-8-7-15-21(22)25(29)27-17-9-10-18-27/h1-8,11-16,23H,9-10,17-18H2,(H,26,28) |
Clave InChI |
YBQISPZPVVXWQE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)

![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)



![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)